N'-thieno[2,3-d]pyrimidin-4-yl-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimidamide
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Overview
Description
“N’-thieno[2,3-d]pyrimidin-4-yl-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimidamide” is a compound that belongs to the thienopyrimidine class . Thienopyrimidines are known for their diverse biological activities .
Synthesis Analysis
Thienopyrimidines are commonly synthesized through the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
- Thieno[2,3-d]pyrimidine derivatives, including compounds structurally related to N'-thieno[2,3-d]pyrimidin-4-yl-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimidamide, have shown significant antimicrobial and anti-inflammatory activities. These activities are attributed to the unique structural features of the thieno[2,3-d]pyrimidine ring, which can be enhanced by the incorporation of various substituents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
Antitumor Activity
- Novel derivatives of thieno[2,3-d]pyrimidine have been synthesized and evaluated for their antitumor activity. These compounds, by virtue of their molecular structure, displayed potent anticancer properties comparable to doxorubicin on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines. This suggests that such compounds could be promising candidates for cancer therapy (Hafez & El-Gazzar, 2017).
Anticonvulsive Activity
- Research has also revealed relationships between the chemical structure of thieno[2,3-d]pyrimidines and their pharmacological activity, including anticonvulsive effects. This work highlights the potential of thieno[2,3-d]pyrimidine derivatives in the development of new therapeutic agents for the treatment of convulsions (Mkrtchyan, Kazaryan, Noravyan, Dzhagatspanyan, Nazaryan, & Akopyan, 1998).
Antifungal Activity
- The antifungal effect of thieno[2,3-d]pyrimidine derivatives has been investigated, showing promising results against important types of fungi. Such studies underline the utility of these compounds in developing new antifungal agents with potential applications in agriculture and medicine (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).
Mechanism of Action
Thieno[2,3-d]pyrimidin-4-amine derivatives, which “N’-thieno[2,3-d]pyrimidin-4-yl-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimidamide” is a part of, exhibit a broad range of biological and pharmacological activities including anti-bacterial, anti-tumour, and anti-diabetic . These compounds have been docked against acetyl-CoA carboxylase enzyme .
Future Directions
Properties
IUPAC Name |
N'-thieno[2,3-d]pyrimidin-4-yl-N-[2-[3-(trifluoromethyl)phenoxy]ethoxy]methanimidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O2S/c17-16(18,19)11-2-1-3-12(8-11)24-5-6-25-23-10-21-14-13-4-7-26-15(13)22-9-20-14/h1-4,7-10H,5-6H2,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEMIVKBOHTDGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCONC=NC2=C3C=CSC3=NC=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCCON/C=N\C2=C3C=CSC3=NC=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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